molecular formula C23H29Cl2N3O7 B1425355 Minocycline dihydrochloride CAS No. 59046-78-5

Minocycline dihydrochloride

Numéro de catalogue B1425355
Numéro CAS: 59046-78-5
Poids moléculaire: 530.4 g/mol
Clé InChI: WFRONWCNHNRGLC-QVVXJPBESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Minocycline dihydrochloride is a semi-synthetic derivative of tetracycline . It’s a tetracycline antibiotic that fights bacteria in the body . It’s used to treat many different bacterial infections, such as urinary tract infections, respiratory infections, skin infections, severe acne, chlamydia, tick fever, and others . It’s also used for gonorrhea, syphilis, and other infections as a second-line drug in those with a penicillin allergy .


Synthesis Analysis

A mild synthetic route towards novel minocycline derivatives has been developed using the proline-catalyzed three-component Mannich reaction .


Molecular Structure Analysis

The molecular formula of Minocycline dihydrochloride is C23H27N3O7.HCl . Its average mass is 493.937 Da and its monoisotopic mass is 493.161591 Da .


Chemical Reactions Analysis

Minocycline and oxytetracycline will coelute from the C18 column, but are very well separated by the RP-AmideC16 and C8 columns .


Physical And Chemical Properties Analysis

The physical and chemical properties of Minocycline dihydrochloride are as follows: Its molecular formula is C23H27N3O7.HCl and its molecular weight is 493.94 . It should be stored under the recommended conditions in the Certificate of Analysis .

Applications De Recherche Scientifique

  • Cardiac Protection in Ischemia/Reperfusion Injury : Minocycline has been investigated for cardiac protection during ischemia/reperfusion (I/R) injury. It significantly reduces necrotic and apoptotic cell death in myocardial cells and promotes hemodynamic recovery, demonstrating potential as a cardioprotective agent (Scarabelli et al., 2004).

  • Neuroprotection in Neurodegenerative Disorders : The drug has shown neuroprotective properties in various models of neurodegenerative diseases, including Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis, Alzheimer's disease, multiple sclerosis, and spinal cord injury (Garrido-Mesa et al., 2013).

  • Inhibition of Microglial Activation : Minocycline inhibits the activation and proliferation of microglia, which is beneficial in conditions like cerebral ischemia and neuropathic pain (Tikka et al., 2001).

  • Treatment of Autoimmune Encephalomyelitis : In models of multiple sclerosis, minocycline has shown effectiveness in suppressing disease activity and limiting disease progression by modulating the immune response and suppressing inflammation in the central nervous system (Popovic et al., 2002).

  • Neuroprotection in Spinal Cord Injury : Minocycline has been used to treat spinal cord injury, showing significant functional recovery. It reduces apoptosis and microgliosis, and inhibits caspase protease expression early after injury (Festoff et al., 2006).

  • Non-Antibiotic Properties and Immunomodulatory Activities : Studies have shown minocycline's variety of biological actions beyond its antimicrobial activity, including anti-inflammatory, anti-apoptotic activities, and inhibition of proteolysis. These properties are being explored in various experimental models of non-infectious diseases (Garrido-Mesa et al., 2013).

  • Targets of Neuroprotection in Cerebellar Granule Cells : Minocycline's effect on mitochondria and calcium flux in cerebellar granule cells under excitotoxic conditions has been studied, revealing its role in neuroprotection by inhibiting NMDA-induced cytosolic and mitochondrial rises in Ca(2+) concentrations (García-Martínez et al., 2010).

  • Multifaceted Actions in Traumatic Spinal Cord Injury : Minocycline targets multiple secondary injury mechanisms in spinal cord injury, including inflammation, oxidative stress, glutamate excitotoxicity, and mitochondrial dysfunction, showing promise for reducing tissue damage and promoting functional recovery (Shultz & Zhong, 2017).

Safety And Hazards

Minocycline can make birth control pills less effective . It can cause fetal harm and pass into breast milk . It may affect bone and tooth development in a fetus or nursing baby . It can cause permanent yellowing or graying of the teeth in children younger than 8 years old . It can cause a severe skin rash that can be fatal . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .

Orientations Futures

Minocycline is not for long-term use . It should be taken exactly as prescribed by your doctor . It’s taken by mouth or applied to the skin . It’s available as a generic medication . In 2021, it was the 229th most commonly prescribed medication in the United States, with more than 1 million prescriptions .

Propriétés

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7.2ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*1H/t9-,11-,17-,23-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRONWCNHNRGLC-QVVXJPBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Minocycline dihydrochloride

CAS RN

59046-78-5
Record name (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.950
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Minocycline dihydrochloride
Reactant of Route 2
Minocycline dihydrochloride
Reactant of Route 3
Minocycline dihydrochloride
Reactant of Route 4
Reactant of Route 4
Minocycline dihydrochloride
Reactant of Route 5
Minocycline dihydrochloride
Reactant of Route 6
Minocycline dihydrochloride

Citations

For This Compound
4
Citations
D Gruber-Schoffnegger, R Drdla-Schutting… - Journal of …, 2013 - Soc Neuroscience
… The following drugs were purchased from Sigma-Aldrich: bicuculline methiodide (10 μm), minocycline dihydrochloride (100 and 20 μm), sodium-fluorocitrate (5 mm), and strychnine (4 μ…
Number of citations: 209 www.jneurosci.org
R Drdla-Schutting, C Heinl, V Hadschieff, J Sandkühler - Pain, 2019 - journals.lww.com
… The microglia inhibitor minocycline dihydrochloride (60 mg·kg −1 dissolved in 0.9% NaCl; Sigma Aldrich, Steinheim, Germany) as well as the TLR4-specific inhibitor LPS-RS Ultrapure (…
Number of citations: 8 journals.lww.com
N Yadav, A Verma - Indian J. Pharm. Educ. Res, 2016 - pdfs.semanticscholar.org
In pharmaceutical industries, pellets are multiparticulate dosage form which was formed by the agglomeration of fine powdered excipient and drugs together that leads to the formation …
Number of citations: 17 pdfs.semanticscholar.org
MS Handattu, S Thirumaleshwar… - Current Drug …, 2021 - ingentaconnect.com
Oral route of administration is widely accepted and desired because of its versatility, convenience, and, most importantly, patient compliance. Multiparticulate systems like granules and …
Number of citations: 4 www.ingentaconnect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.